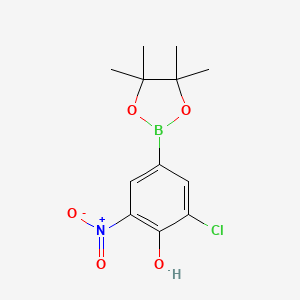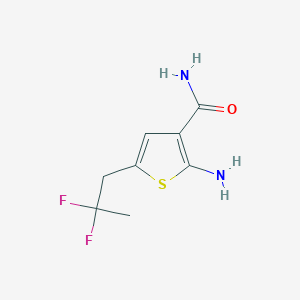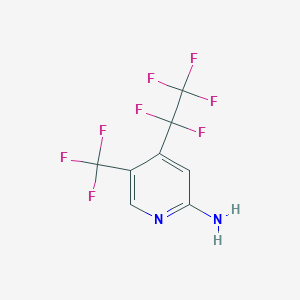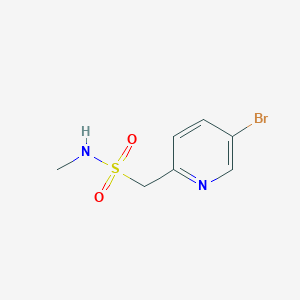
2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-6-ニトロ-4-(テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェノールは、ボロン酸誘導体の一種に属する化学化合物です。それは、フェノール部分に結合したクロロ基、ニトロ基、およびジオキサボロラン環の存在によって特徴付けられます。
準備方法
合成経路と反応条件: 2-クロロ-6-ニトロ-4-(テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェノールの合成は、通常、適切なフェノール誘導体のボリル化を含みます。 一般的な方法の1つは、鈴木・宮浦カップリング反応であり、ハロゲン化フェノールとボロン酸またはボロン酸エステルを、パラジウム触媒と塩基の存在下で反応させる方法です 。反応条件は、多くの場合、穏やかな温度とトルエンまたはエタノールなどの溶媒の使用を含みます。
工業的生産方法: この化合物の工業的生産には、より高い収率と純度のために最適化された大規模な鈴木・宮浦カップリング反応が含まれる場合があります。 このプロセスには、効率とスケーラビリティを向上させるための連続フローリアクターが含まれる場合があります .
化学反応の分析
反応の種類: 2-クロロ-6-ニトロ-4-(テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェノールは、以下を含むさまざまな化学反応を起こします。
酸化: フェノール基は、キノンを形成するために酸化できます。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元できます。
置換: クロロ基は、求核性芳香族置換反応で求核剤で置換できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素ガスを使用したカーボン上のパラジウム (Pd/C) などの触媒。
置換: 塩基性条件下で、アミンやチオールなどの求核剤。
主な生成物:
酸化: キノン。
還元: アミノ誘導体。
置換: さまざまな官能基を持つ置換されたフェノール。
4. 科学研究への応用
2-クロロ-6-ニトロ-4-(テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェノールは、科学研究でさまざまな用途を持っています。
化学: 有機合成におけるビルディングブロックとして使用され、特に鈴木・宮浦カップリングによる炭素-炭素結合の形成に使用されます.
生物学: 生物学的調査のための生物活性分子の開発とプローブに潜在的な使用。
医学: 特に医薬中間体の合成における創薬と開発の可能性について調査されています。
科学的研究の応用
2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has diverse applications in scientific research:
Biology: Potential use in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
2-クロロ-6-ニトロ-4-(テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェノールの作用機序は、主にさまざまな化学反応に参加する能力に基づいています。ボロン酸部分は、ジオールやその他の求核剤と安定な錯体を形成することを可能にし、有機合成において貴重な試薬になります。 ニトロ基とクロロ基は、さらに官能化するための部位を提供し、特定の生物学的または化学的特性を持つさまざまな誘導体の作成を可能にします .
類似化合物:
2-メトキシピリジン-5-ボロン酸ピナコールエステル: 有機合成で使用される同様のボロン酸誘導体.
4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリン: ニトロ基の代わりにアミノ基を持つ別のボロン酸誘導体.
2-フルオロ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン: フッ素原子を含み、同様の合成用途に使用されます.
独自性: 2-クロロ-6-ニトロ-4-(テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェノールは、クロロ、ニトロ、ボロン酸部分の組み合わせが特徴で、さまざまな化学変換とさまざまな分野への応用のための汎用性の高いプラットフォームを提供します。
類似化合物との比較
2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic acid derivative used in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic acid derivative with an amino group instead of a nitro group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and is used in similar synthetic applications.
Uniqueness: 2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the combination of its chloro, nitro, and boronic acid moieties, which provide a versatile platform for various chemical transformations and applications in different fields.
特性
分子式 |
C12H15BClNO5 |
|---|---|
分子量 |
299.52 g/mol |
IUPAC名 |
2-chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H15BClNO5/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(16)9(6-7)15(17)18/h5-6,16H,1-4H3 |
InChIキー |
XWXYBVFVLCXWEX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756748.png)
![6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11756756.png)
![methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate](/img/structure/B11756763.png)
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl}acetate](/img/structure/B11756768.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756774.png)


![(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B11756807.png)
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline](/img/structure/B11756812.png)
![5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B11756816.png)

![[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate](/img/structure/B11756840.png)
